2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE
Description
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE (hereafter referred to by its systematic name) is a synthetic small-molecule compound characterized by a pyrimidinone core substituted with a 3-methylphenyl group at position 1, an amino group at position 6, and a sulfanyl-linked butanamide side chain terminating in a 5-methylisoxazolyl moiety. The compound’s design integrates pharmacophores common to kinase-targeting agents, such as the pyrimidinone scaffold (known for ATP-competitive binding) and the isoxazole ring (often employed to enhance solubility and metabolic stability) .
Properties
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-14(18(26)21-16-9-12(3)27-23-16)28-19-22-17(25)10-15(20)24(19)13-7-5-6-11(2)8-13/h5-10,14H,4,20H2,1-3H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRYRZXSWHYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=O)C=C(N2C3=CC=CC(=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and isoxazole intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as in-line conditioning systems can help streamline the preparation process by ensuring precise formulation and monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Impact : The 3-methylphenyl group in the target compound may enhance hydrophobic interactions, whereas the reference compound’s benzoxazinyl substituent introduces bulk and hydrogen-bonding capacity .
Linker Differences : The sulfanyl group in the target compound offers less polarity than the sulfonamide in the reference compound, which may influence solubility and membrane permeability.
Biological Activity
The compound 2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)BUTANAMIDE represents a significant class of pyrimidine-based derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that is pivotal in many biological processes.
- Isoxazole Moiety : This five-membered ring contributes to the compound's unique biological properties.
- Butanamide Side Chain : Enhances solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.45 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
- Inhibition of Cell Proliferation : It demonstrated an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong antiproliferative activity compared to non-cancerous MCF10A cells, where it exhibited a significantly lesser effect .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, specifically increasing caspase 9 levels in treated samples . Additionally, it has shown inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrimidine derivatives are known for their effectiveness against various pathogens:
- Bacterial Inhibition : Similar compounds have been reported to inhibit pathogenic bacteria such as E. coli and S. aureus due to their ability to disrupt bacterial cell wall synthesis .
- Fungal Activity : Certain derivatives have shown antifungal properties against Candida albicans, making them candidates for further investigation in treating fungal infections .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound may exhibit additional pharmacological effects:
- Anti-inflammatory Properties : Pyrimidine derivatives often possess anti-inflammatory capabilities, which could be beneficial in treating inflammatory diseases.
Study 1: Efficacy Against Breast Cancer
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis over a 30-day period. The results indicated a marked reduction in metastatic nodules compared to control groups treated with standard chemotherapeutics .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents such as methyl or methoxy groups at certain positions were found to significantly increase potency against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
